3-Ethyl-1,2,4-oxadiazol-5-ol

Descripción general

Descripción

3-Ethyl-1,2,4-oxadiazol-5-ol is a compound that belongs to the class of heterocyclic scaffolds known as 1,3,4-oxadiazoles . These compounds serve as the main core in a wide range of therapeutics, including antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and anti-HIV agents .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazol-5-ol, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

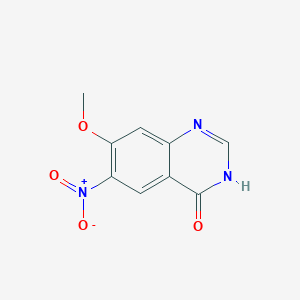

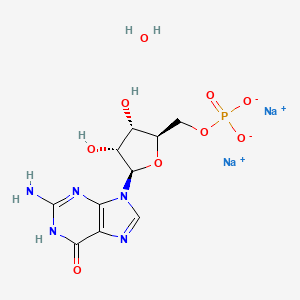

The molecular structure of 3-Ethyl-1,2,4-oxadiazol-5-ol is represented by the SMILES stringCCc1noc(O)n1 . The compound has an empirical formula of C4H6N2O2 and a molecular weight of 114.10 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1,2,4-oxadiazol-5-ol include its solid form and a molecular weight of 114.10 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Bioactive Compound Synthesis

1,2,4-Oxadiazole, which includes “3-Ethyl-1,2,4-oxadiazol-5-ol”, is an essential motif in drug discovery. It is represented in many experimental, investigational, and marketed drugs . The compound can be synthesized at room temperature and has practical applications in the preparation of pharmaceutically important molecules .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including “3-Ethyl-1,2,4-oxadiazol-5-ol”, exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Cancer Properties

1,2,4-Oxadiazole derivatives have been tested against various human tumor cell lines, including Melanoma, IGROV1, OVCAR-4 (Ovarian cancer), SN-12C (Renal cancer), PC-3 (Prostate cancer), MCF-7, MDA-MB-231/ATCC, T-47D (Breast cancer) .

Anti-Trypanosomal Activity

The probable mode of action of synthesized compounds against Trypanosoma cruzi cysteine protease cruzain has been studied using molecular docking . The compounds were then evaluated for cytotoxicity and anti-trypanosomal activity .

Potential Alternative Templates for Discovering Novel Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, such as “3-Ethyl-1,2,4-oxadiazol-5-ol”, could be potential alternative templates for discovering novel antibacterial agents .

Direcciones Futuras

The future directions for research on 3-Ethyl-1,2,4-oxadiazol-5-ol and related compounds could involve further exploration of their therapeutic potential. For instance, 1,3,4-oxadiazoles have shown promising results as anti-infective agents . Additionally, the development of new synthetic strategies could lead to the discovery of novel 1,3,4-oxadiazole derivatives with enhanced biological activities .

Mecanismo De Acción

Target of Action

The primary targets of 1,2,4-oxadiazoles, which include 3-Ethyl-1,2,4-oxadiazol-5-ol, are often associated with anti-infective activities . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . .

Mode of Action

The mode of action of 1,2,4-oxadiazoles involves their interaction with their targets, leading to changes that inhibit the function of the target . The oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property likely plays a role in their interaction with their targets.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with anti-infective activities, suggesting they may affect pathways related to infection and immune response .

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles, it can be inferred that these compounds may inhibit the growth or function of infectious agents .

Propiedades

IUPAC Name |

3-ethyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAARBVMIPYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487847 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,4-oxadiazol-5-ol | |

CAS RN |

57689-63-1 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)